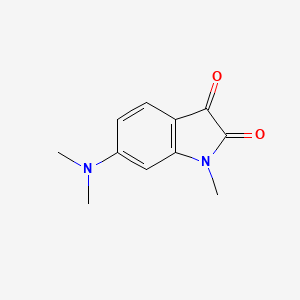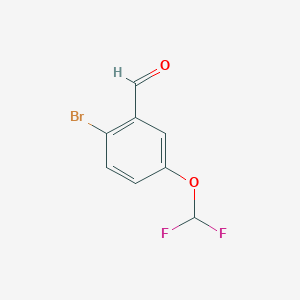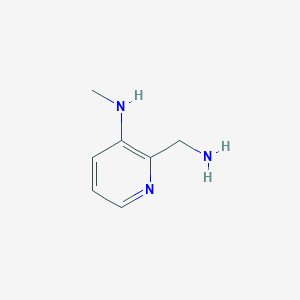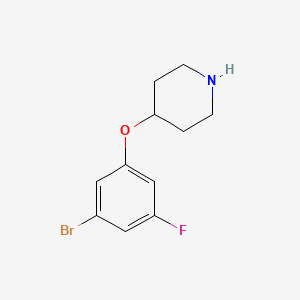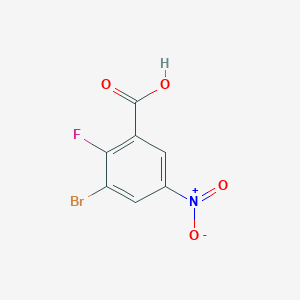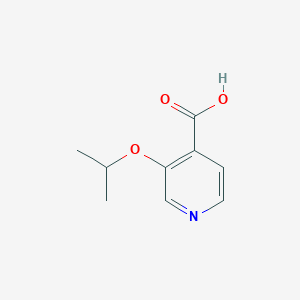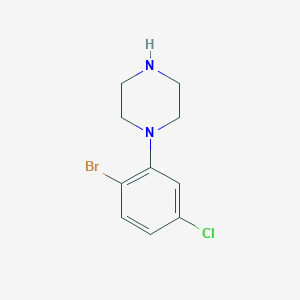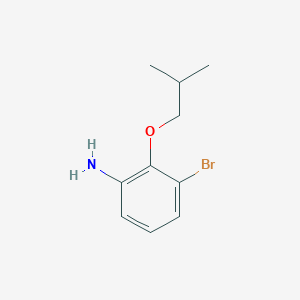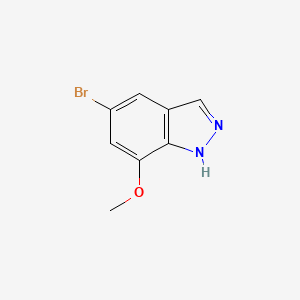
5-溴-7-甲氧基-1H-吲唑
描述
5-Bromo-7-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are significant due to their presence in various natural products and pharmaceuticals
科学研究应用
5-Bromo-7-methoxy-1H-indazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development, targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Indazole derivatives, which include 5-bromo-7-methoxy-1h-indazole, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It is known that indazole derivatives can inhibit the oxidation of arachidonic acid, a process catalyzed by 5-lipoxygenase . This suggests that 5-Bromo-7-methoxy-1H-indazole might interact with its targets in a similar manner.
Biochemical Pathways
The inhibition of the oxidation of arachidonic acid suggests that 5-bromo-7-methoxy-1h-indazole may affect pathways related to inflammation and immune response .
Result of Action
Given the potential anti-inflammatory properties of indazole derivatives , it is possible that 5-Bromo-7-methoxy-1H-indazole may have similar effects.
生化分析
Biochemical Properties
5-Bromo-7-methoxy-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with phosphoinositide 3-kinase, an enzyme involved in cell growth, proliferation, and survival . By inhibiting this enzyme, 5-Bromo-7-methoxy-1H-indazole can modulate signaling pathways that are critical for cellular functions. Additionally, this compound has been shown to interact with cyclooxygenase-2, an enzyme responsible for the production of pro-inflammatory mediators . This interaction suggests potential anti-inflammatory properties of 5-Bromo-7-methoxy-1H-indazole.
Cellular Effects
The effects of 5-Bromo-7-methoxy-1H-indazole on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth. Furthermore, 5-Bromo-7-methoxy-1H-indazole influences gene expression by modulating transcription factors and other regulatory proteins . This modulation can lead to changes in cellular metabolism, affecting processes like glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, 5-Bromo-7-methoxy-1H-indazole exerts its effects through several mechanisms. It binds to specific sites on target enzymes and proteins, leading to inhibition or activation of their activity . For instance, its binding to phosphoinositide 3-kinase results in the inhibition of the enzyme’s activity, thereby blocking downstream signaling pathways involved in cell growth and survival . Additionally, 5-Bromo-7-methoxy-1H-indazole can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-7-methoxy-1H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-Bromo-7-methoxy-1H-indazole remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-Bromo-7-methoxy-1H-indazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Bromo-7-methoxy-1H-indazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, 5-Bromo-7-methoxy-1H-indazole can affect metabolic flux and alter the levels of various metabolites, influencing cellular processes like energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 5-Bromo-7-methoxy-1H-indazole is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Bromo-7-methoxy-1H-indazole is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . These localization patterns are essential for understanding how 5-Bromo-7-methoxy-1H-indazole exerts its effects at the cellular level.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methoxy-1H-indazole typically involves the bromination of 7-methoxyindazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the 5th position .
Industrial Production Methods: Industrial production of 5-Bromo-7-methoxy-1H-indazole may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: 5-Bromo-7-methoxy-1H-indazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or substituents.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles like amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom .
相似化合物的比较
5-Bromo-1H-indazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Methoxy-1H-indazole:
5-Chloro-7-methoxy-1H-indazole: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness: 5-Bromo-7-methoxy-1H-indazole is unique due to the combined presence of bromine and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
5-bromo-7-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-6(9)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOTVIAEDAXCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307125 | |
| Record name | 5-Bromo-7-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-62-6 | |
| Record name | 5-Bromo-7-methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


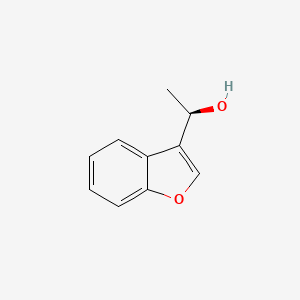
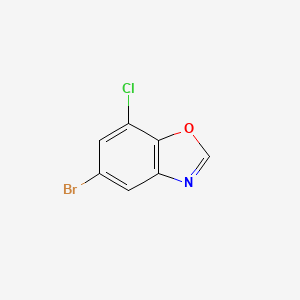
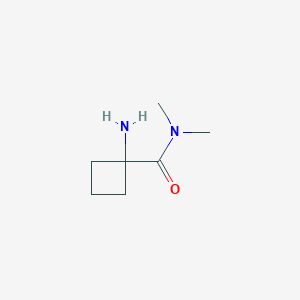
![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)
![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)
